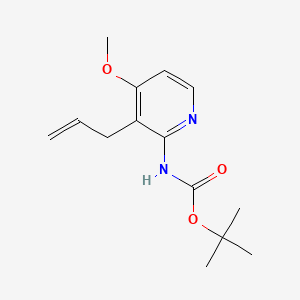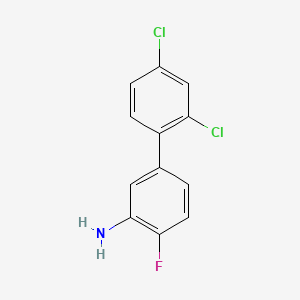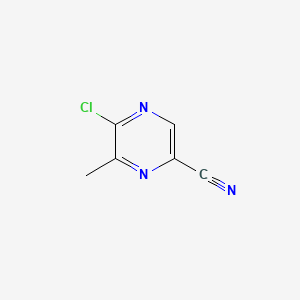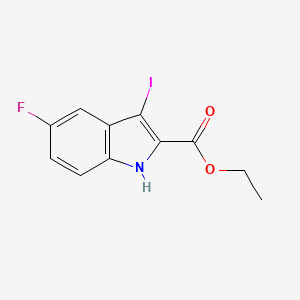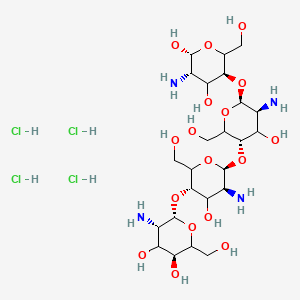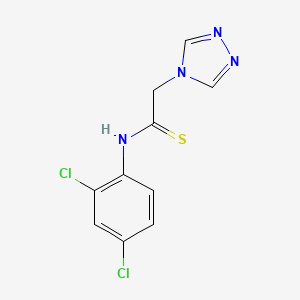
Imibenconazole-des-benzyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imibenconazole-des-benzyl is a chemical compound used in scientific research . It is the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid . It is used for R&D purposes and not for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular formula of this compound is C10H8Cl2N4O .Physical And Chemical Properties Analysis
The molecular weight of this compound is 271.10 g/mol .Applications De Recherche Scientifique
Imibenconazole is unstable in acidic and alkaline aquatic environments, showing easy hydrolysis, but it is stable in basic water. This has implications for its environmental persistence and potential pollution control measures (Hao, 2008).
In soil ecosystems, Imibenconazole exhibits rapid degradation with a half-life ranging from 12.5 to 15.6 days, suggesting its relatively short persistence in soil environments (Li-ping, 2008).
Certain azole-type fungicides, including Imibenconazole, can act as inverse agonists for retinoic acid receptor-related orphan receptors α and γ. This action can suppress the expression of interleukin-17, a key regulator of the immune system, indicating potential impacts on immune responses (Kojima et al., 2012).
Imibenconazole and similar compounds have been investigated for their antiviral properties, offering insights into their potential use beyond fungicidal applications. For instance, novel compounds derived from Imibenconazole showed effectiveness against various respiratory and biodefense viruses (Selvam et al., 2007).
Imibenconazole can induce cytochrome P450 1A1 activity and inhibit CYP3A4 activity, impacting drug metabolism and interactions, particularly in the intestinal environment (Sergent et al., 2009).
Imibenconazole's efficacy in the management of agricultural pests and its impact on the environment and human health are also areas of active research, highlighting its multifaceted role in various applications.
Safety and Hazards
Imibenconazole-des-benzyl should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Imibenconazole-des-benzyl is a powerful chemical compound used in scientific research. Its versatility allows for groundbreaking discoveries, from studying plant diseases to developing new pesticides. The research and development of imidazole- and benzimidazole-containing drugs is an attractive topic and draws more and more researchers to engage in this research area .
Mécanisme D'action
Target of Action
Imibenconazole-des-benzyl primarily targets the C14-demethylase (erg11/cyp51) enzyme . This enzyme plays a crucial role in the biosynthesis of sterols in the cell membrane .
Mode of Action
This compound interacts with its target by inhibiting the activity of the C14-demethylase enzyme . This inhibition disrupts the biosynthesis of sterols, which are essential components of the cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway . By inhibiting the C14-demethylase enzyme, this compound disrupts the production of sterols, leading to alterations in the structure and function of the cell membrane .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as ethanol, ether, and dichloromethane . This suggests that it may have good bioavailability due to its ability to dissolve in lipids, facilitating its absorption and distribution in the body.
Result of Action
The inhibition of sterol biosynthesis by this compound leads to alterations in the cell membrane’s structure and function . This can result in the disruption of essential cellular processes, leading to the death of the fungal cells . Therefore, this compound is commonly used as a fungicide .
Analyse Biochimique
Biochemical Properties
Imibenconazole-des-benzyl plays a significant role in biochemical reactions, particularly in inhibiting fungal growth. It interacts with various enzymes and proteins involved in fungal cell wall synthesis and metabolism. The compound inhibits the activity of enzymes such as cytochrome P450, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity of the fungal cell membrane, leading to cell death .
Cellular Effects
This compound affects various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity and inhibits cell growth. The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in ergosterol synthesis and upregulate stress response genes . This dual action helps in effectively controlling fungal infections.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with key biomolecules. The compound binds to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the synthesis of ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which further disrupts cell membrane integrity. Additionally, this compound may also induce oxidative stress by generating reactive oxygen species, contributing to fungal cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under weak alkaline conditions but degrades in acidic and strongly alkaline environments . Long-term exposure to this compound has been observed to cause persistent inhibition of fungal growth and alterations in cellular functions. In vitro studies have shown that the compound maintains its antifungal activity over extended periods, making it effective for long-term fungal control.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . It is crucial to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antifungal activity. The compound interacts with enzymes such as cytochrome P450, which are involved in the synthesis of ergosterol. By inhibiting these enzymes, this compound disrupts the normal metabolic flux, leading to the accumulation of toxic intermediates and inhibition of fungal growth .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and accumulate in fungal cells, where it exerts its antifungal effects. It may also interact with transporters and binding proteins that facilitate its uptake and distribution within the cell .
Subcellular Localization
This compound localizes to specific subcellular compartments, particularly the endoplasmic reticulum and cell membrane. This localization is crucial for its activity, as it allows the compound to interact with cytochrome P450 enzymes and disrupt ergosterol synthesis. Post-translational modifications and targeting signals may also play a role in directing this compound to these compartments .
Propriétés
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4S/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUNWRVMBFWJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=S)CN2C=NN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid](/img/structure/B597883.png)
![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B597885.png)
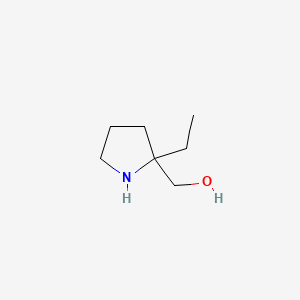
![4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid](/img/structure/B597890.png)
![Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B597891.png)

![3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B597893.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B597896.png)
